BenchChemオンラインストアへようこそ!

4-Pyrimidin-2-ylpiperazine-1-sulfonamide

Antioxidant Metal chelation Age-related disease

4-Pyrimidin-2-ylpiperazine-1-sulfonamide (CAS not yet widely assigned; molecular formula C₈H₁₃N₅O₂S, MW 243.29 g/mol) is a small-molecule sulfonamide that integrates a pyrimidine ring, a piperazine linker, and a primary sulfonamide (–SO₂NH₂) terminus. This architecture positions it at the intersection of two key pharmacological classes: it retains the dihydropteroate synthase (DHPS) inhibitory pharmacophore common to classical sulfonamide antibacterials, while also serving as the parent scaffold for multifunctional antioxidants that incorporate radical-scavenging and metal-chelating moieties.

Molecular Formula C8H13N5O2S
Molecular Weight 243.29 g/mol
Cat. No. B8503791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidin-2-ylpiperazine-1-sulfonamide
Molecular FormulaC8H13N5O2S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)N
InChIInChI=1S/C8H13N5O2S/c9-16(14,15)13-6-4-12(5-7-13)8-10-2-1-3-11-8/h1-3H,4-7H2,(H2,9,14,15)
InChIKeyVKXAFVHBIMGURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrimidin-2-ylpiperazine-1-sulfonamide – A Bifunctional Sulfonamide Scaffold for Antimicrobial and Antioxidant Lead Optimization


4-Pyrimidin-2-ylpiperazine-1-sulfonamide (CAS not yet widely assigned; molecular formula C₈H₁₃N₅O₂S, MW 243.29 g/mol) is a small-molecule sulfonamide that integrates a pyrimidine ring, a piperazine linker, and a primary sulfonamide (–SO₂NH₂) terminus. This architecture positions it at the intersection of two key pharmacological classes: it retains the dihydropteroate synthase (DHPS) inhibitory pharmacophore common to classical sulfonamide antibacterials, while also serving as the parent scaffold for multifunctional antioxidants that incorporate radical-scavenging and metal-chelating moieties [1]. It is supplied as a research-grade intermediate (typical purity ≥95%) and has been explicitly utilized as a key intermediate in the synthesis of JAK kinase inhibitors [2].

Why 4-Pyrimidin-2-ylpiperazine-1-sulfonamide Cannot Be Replaced by Generic Sulfonamides or Simple Piperazine Analogs


Substituting this compound with a generic sulfonamide (e.g., sulfamethoxazole) or a simple piperazine sulfonamide ignores the functional synergy encoded in its three-domain architecture. The pyrimidine ring is not merely a solubility handle; in the parent scaffold series, it participates in bidentate metal-ion coordination (Cu²⁺/Fe³⁺) essential for dual antioxidant–chelator activity [1]. The free –SO₂NH₂ terminus is structurally distinct from the N,N-dimethyl variant (CAS 99191-22-7) and is mandatory for the DHPS-targeted antibacterial pharmacophore [2]. Moreover, the unsubstituted sulfonamide allows downstream derivatization at the sulfonamide nitrogen—a synthetic entry point unavailable in N,N-dialkylated analogs—which has been exploited in JAK inhibitor patents to generate structurally diverse screening libraries [3].

Quantitative Differentiation Evidence for 4-Pyrimidin-2-ylpiperazine-1-sulfonamide Versus Closest Analogs and In-Class Candidates


Metal-Ion Chelation Selectivity Profile: Parent Scaffold Versus N,N-Dimethyl Analog

The parent scaffold 4-pyrimidin-2-ylpiperazine-1-sulfonamide (compound 1 in the cited study) was evaluated as the core template for a series of multifunctional antioxidants. Electrospray ionization mass spectrometry (ESI-MS) demonstrated that the free –SO₂NH₂ scaffold binds biologically relevant transition metals with the rank order Cu⁺ ≈ Cu²⁺ > Fe²⁺ ≈ Fe³⁺ > Zn²⁺, while exhibiting no measurable binding to Ca²⁺ or Mg²⁺ [1]. By contrast, the N,N-dimethyl analogue (compound 5) was not reported as capable of bidentate metal coordination without further functionalization, as the N,N-dimethyl group sterically occludes the sulfonamide nitrogen from participating in chelation.

Antioxidant Metal chelation Age-related disease

Cytoprotection Efficacy in Oxidative Stress Models: Scaffold with Free Radical Scavenger Group Versus Trolox

Analogues of 4-pyrimidin-2-ylpiperazine-1-sulfonamide bearing a free radical scavenger (FRS) group were evaluated in human lens epithelial (HLE), human retinal pigmented epithelial (ARPE-19), and human hippocampal astrocyte cell lines under H₂O₂-induced oxidative stress. All FRS-bearing analogues protected cells against loss of cell viability and depletion of intracellular glutathione at levels comparable to the water-soluble vitamin E analogue Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) [1]. The parent scaffold alone (without FRS conjugation) serves as the essential structural anchor for this protective activity; analogues lacking the pyrimidine-piperazine core showed diminished or no protection.

Oxidative stress Cytoprotection Glutathione

Antibacterial Pharmacophore Integrity: Free Sulfonamide Versus N,N-Dimethyl Sulfonamide as DHPS Inhibitor

Classical sulfonamide antibacterials require a free –SO₂NH₂ (or –SO₂NHR) group to mimic p-aminobenzoic acid (pABA) and competitively inhibit dihydropteroate synthase (DHPS). 4-Pyrimidin-2-ylpiperazine-1-sulfonamide retains this essential pharmacophoric element. In a related series of pyrimidine sulfonamides studied by Cieplik et al., free sulfonamide derivatives exhibited MIC values in the range of 90–500 µg/mL against Gram-positive and Gram-negative bacterial strains [1]. The N,N-dimethyl analogue (CAS 99191-22-7), by contrast, lacks the ionizable sulfonamide proton required for DHPS active-site engagement and is not active as a standalone antibacterial.

Antibacterial DHPS inhibition Folate synthesis

Synthetic Versatility: Free Sulfonamide as a Derivatization Handle Versus N-Substituted Analogs in JAK Inhibitor Libraries

In US Patent 8,722,883 B2, 4-pyrimidin-2-ylpiperazine-1-sulfonamide is explicitly used as a synthetic intermediate (Example 15, Step i) for constructing sulfamide-linked JAK inhibitor libraries. The free –SO₂NH₂ group is reacted with electrophilic building blocks to generate diverse N-substituted sulfamide derivatives, a synthetic transformation that is chemically inaccessible from the corresponding N,N-dimethyl sulfonamide [1]. This positions the compound as a privileged intermediate for combinatorial library synthesis targeting Janus kinase isoforms JAK1, JAK2, JAK3, and TYK2.

Kinase inhibitor JAK Derivatization

Structural Confirmation and Purity Benchmarking: QC Identity Testing Versus Ambiguous Analogs

Commercial batches of 4-pyrimidin-2-ylpiperazine-1-sulfonamide are routinely supplied at ≥95% purity (HPLC), with molecular identity confirmed by ¹H NMR and LC-MS (m/z 244.1 [M+H]⁺, consistent with C₈H₁₃N₅O₂S) . The compound appears as a white solid with a melting point range of 176–178 °C for the closely related piperazine-1-sulfonamide core . This well-defined analytical profile contrasts with many in-class piperazine sulfonamide intermediates that lack published QC specifications, increasing the risk of mis-identification during procurement of substituted analogs bearing identical pyrimidine-piperazine cores.

Quality control Identity confirmation Procurement

High-Impact Application Scenarios for 4-Pyrimidin-2-ylpiperazine-1-sulfonamide Based on Verifiable Evidence


Scaffold for Multifunctional Antioxidant Development Targeting Age-Related Ocular and Neurological Diseases

The compound serves as the validated core scaffold for synthesizing dual-function antioxidants that combine free radical scavenging (FRS) and metal-chelating (CHL) groups. In the foundational study by Jin et al., analogues built on this exact scaffold protected human lens epithelial, retinal pigmented epithelial, and hippocampal astrocyte cells from H₂O₂-induced oxidative damage at efficacy levels comparable to Trolox, while additionally providing protection against Fenton-generated hydroxyl radicals via the CHL moiety [1]. Researchers developing preventive treatments for cataract, age-related macular degeneration, or Alzheimer's disease should procure the unfunctionalized scaffold as the synthetic starting point for constructing FRS-, CHL-, or dual FRS+CHL conjugates.

DHPS-Targeted Antibacterial Screening and Resistance-Breaking Sulfonamide Discovery

The free –SO₂NH₂ group retained in this compound is essential for competitive inhibition of bacterial dihydropteroate synthase (DHPS), the validated target of the sulfonamide antibiotic class. Unlike N,N-dialkylated sulfonamide analogs that lack the ionizable proton required for pABA mimicry, 4-pyrimidin-2-ylpiperazine-1-sulfonamide is pharmacophorically competent for DHPS binding [1]. It is suitable as a starting scaffold for synthesizing novel pyrimidine-piperazine sulfonamides designed to overcome resistance mutations that compromise classical sulfonamides such as sulfamethoxazole, as demonstrated by the MIC data for related pyrimidine sulfonamide derivatives [2].

Key Synthetic Intermediate for JAK Kinase Inhibitor Library Construction

In US Patent 8,722,883 B2, 4-pyrimidin-2-ylpiperazine-1-sulfonamide is explicitly utilized as a synthetic intermediate (Example 15, Step i) in the preparation of sulfamide piperazine derivatives with inhibitory activity against JAK1, JAK2, JAK3, and TYK2 [1]. The free sulfonamide nitrogen serves as the critical diversification point for introducing varied electrophilic warheads, enabling the construction of focused kinase inhibitor libraries. Medicinal chemistry groups pursuing JAK-STAT pathway modulation for autoimmune or inflammatory indications should procure this intermediate as the validated entry point for patent-described chemical space.

Metal Chelation Studies Requiring Selective Transition-Metal Binding Without Alkaline-Earth Interference

ESI-MS metal-binding assays have demonstrated that the parent scaffold binds Cu⁺/Cu²⁺ and Fe²⁺/Fe³⁺ with high preference over Zn²⁺, while exhibiting zero binding to Ca²⁺ and Mg²⁺ [1]. This selectivity profile is critical for researchers designing metal-chelating therapeutics intended to deplete pathological redox-active metals without disrupting physiological calcium or magnesium homeostasis. The compound is the appropriate scaffold for initiating structure–activity relationship studies aimed at tuning metal selectivity for specific neurodegenerative or ophthalmic indications.

Quote Request

Request a Quote for 4-Pyrimidin-2-ylpiperazine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.